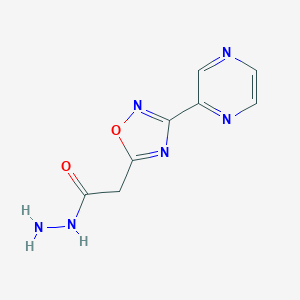

2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide

Descripción general

Descripción

2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide is a heterocyclic compound that features a pyrazine ring fused with an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrazine-2-carboxylic acid hydrazide with a suitable nitrile oxide, which can be generated in situ from a chlorooxime precursor. The reaction is usually carried out in the presence of a base such as triethylamine under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, particularly at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the pyrazine ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit promising antimicrobial properties. A study demonstrated that derivatives of 2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .

Anticancer Properties

Another area of interest is the anticancer activity of this compound. In vitro studies have shown that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's ability to inhibit specific kinases involved in cell proliferation has been highlighted as a potential therapeutic target for cancer treatment .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. In animal models of inflammation, this compound reduced edema and inflammatory cytokine levels, suggesting its potential use in treating inflammatory diseases such as arthritis .

Agricultural Applications

Pesticidal Activity

The compound exhibits insecticidal properties against agricultural pests. Studies have shown that formulations containing this compound can effectively control pests like aphids and whiteflies. This can be attributed to its neurotoxic effects on these insects, leading to paralysis and death .

Herbicidal Effects

In addition to its insecticidal properties, the compound has shown herbicidal activity against certain weed species. Field trials demonstrated a significant reduction in weed biomass when treated with this compound, indicating its potential as a selective herbicide in crop management systems .

Material Science Applications

Polymeric Composites

In material science, this compound has been explored for its incorporation into polymeric composites. Its presence enhances the thermal stability and mechanical strength of polymers used in various applications ranging from packaging materials to construction composites .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide involves its interaction with various molecular targets. The compound can inhibit the activity of specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .

Comparación Con Compuestos Similares

Similar Compounds

Pyrazine Derivatives: Compounds like pyrazinamide and pyrazinecarboxamide share the pyrazine core and exhibit similar biological activities.

Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole-5-carboxylic acid derivatives are structurally related and have comparable chemical properties.

Uniqueness

2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide is unique due to the combination of the pyrazine and oxadiazole rings, which imparts distinct chemical reactivity and biological activity. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Actividad Biológica

2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of hydrazides that have shown promise in various pharmacological applications, including antimicrobial and anticancer properties. The following sections detail its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C8H8N6O2

- Molecular Weight : 220.192 g/mol

- CAS Number : 175203-77-7

- SMILES Notation : NNC(=O)CC1=NC(=NO1)C1=NC=CN=C1

Synthesis

The synthesis of this compound typically involves the reaction of pyrazinyl oxadiazole derivatives with acetic hydrazide under controlled conditions. The procedure includes:

- Formation of the oxadiazole ring via cyclization reactions.

- Hydrazide formation through the reaction with acetic acid derivatives.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of pyrazinyl oxadiazoles. For instance:

- A related compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 8 to 11 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been assessed through various assays:

- In vitro studies indicated that compounds similar to this hydrazide exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and P388 (leukemia), with IC50 values reported as low as 2.8 µM for some derivatives .

Study 1: Synthesis and Evaluation

A comprehensive study synthesized several pyrazole derivatives linked to oxadiazoles and evaluated their biological activities. The findings indicated that these compounds displayed promising antibacterial and anticancer activities. Specifically:

- Compounds showed potent activity against bacterial strains with MIC values comparable to standard antibiotics .

Study 2: Structure Activity Relationship (SAR)

Research exploring the structure–activity relationship highlighted that modifications in the oxadiazole moiety significantly influenced the biological activity of the compounds. For example:

- Substituents on the pyrazine ring were found to enhance antibacterial efficacy while maintaining low cytotoxicity in normal cell lines .

Data Summary Table

Propiedades

IUPAC Name |

2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N6O2/c9-13-6(15)3-7-12-8(14-16-7)5-4-10-1-2-11-5/h1-2,4H,3,9H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZQEORKTFGMFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NOC(=N2)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381358 | |

| Record name | 2-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-77-7 | |

| Record name | 2-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethanohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.